molecular formula C9H13BrN2 B578696 5-bromo-N-isopropyl-N-methylpyridin-2-amine CAS No. 1247382-28-0

5-bromo-N-isopropyl-N-methylpyridin-2-amine

Cat. No.: B578696
CAS No.: 1247382-28-0
M. Wt: 229.121
InChI Key: GSAXHILKQMXJCM-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-isopropyl-N-methylpyridin-2-amine typically involves the bromination of N-isopropyl-N-methylpyridin-2-amine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include aryl or alkyl boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate. The reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

5-Bromo-N-isopropyl-N-methylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets by participating in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar in structure but lacks the isopropyl and methyl groups on the nitrogen atom.

    5-Bromo-N-methylpyridin-2-amine: Similar but lacks the isopropyl group.

    5-Bromo-N-isopropylpyridin-2-amine: Similar but lacks the methyl group.

Uniqueness: 5-Bromo-N-isopropyl-N-methylpyridin-2-amine is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

IUPAC Name

5-bromo-N-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)12(3)9-5-4-8(10)6-11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAXHILKQMXJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734208
Record name 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247382-28-0
Record name 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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